molecular formula C11H8BrFN2O4S B12117009 4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B12117009
M. Wt: 363.16 g/mol
InChI Key: IHYISMBHXSYBBE-UHFFFAOYSA-N
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Description

4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a carboxylic acid group and a sulfamoyl group attached to a 2-bromo-4-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring followed by the introduction of the carboxylic acid group. The sulfamoyl group is then attached to the phenyl ring, which is already substituted with bromine and fluorine atoms. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding. The pyrrole ring and carboxylic acid group contribute to the overall stability and solubility of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-bromo-4-fluorophenyl)sulfamoyl]benzoic acid
  • 2-(4-bromo-2-fluorophenyl)acetic acid

Uniqueness

Compared to similar compounds, 4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid stands out due to the presence of the pyrrole ring, which can enhance its biological activity and binding properties. The combination of the sulfamoyl group with the bromine and fluorine substituents also provides unique chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H8BrFN2O4S

Molecular Weight

363.16 g/mol

IUPAC Name

4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H8BrFN2O4S/c12-8-3-6(13)1-2-9(8)15-20(18,19)7-4-10(11(16)17)14-5-7/h1-5,14-15H,(H,16,17)

InChI Key

IHYISMBHXSYBBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)NS(=O)(=O)C2=CNC(=C2)C(=O)O

Origin of Product

United States

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